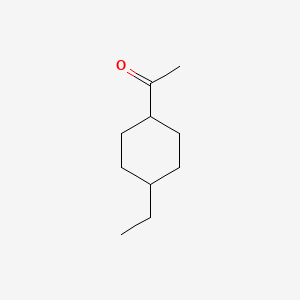![molecular formula C9H17ClFNO B13587977 [2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H18ClNO It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: This step often involves fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: This step introduces the aminomethyl group, typically through reductive amination reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the spirocyclic ring or the aminomethyl group, leading to various reduced derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of halogenated or functionalized derivatives.
科学的研究の応用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: : It is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs targeting specific molecular pathways.
Industry: : The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
作用機序
The exact mechanism of action of [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and the presence of the fluorine atom can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
[2-(aminomethyl)-6-chlorospiro[3.3]heptan-2-yl]methanol hydrochloride: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
[2-(aminomethyl)-6-bromospiro[3.3]heptan-2-yl]methanol hydrochloride: Contains a bromine atom, which may affect its chemical stability and biological activity.
Uniqueness: The presence of the fluorine atom in [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent or a chemical intermediate.
This detailed article provides a comprehensive overview of [2-(aminomethyl)-6-fluorospiro[33]heptan-2-yl]methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H17ClFNO |
|---|---|
分子量 |
209.69 g/mol |
IUPAC名 |
[2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H16FNO.ClH/c10-7-1-8(2-7)3-9(4-8,5-11)6-12;/h7,12H,1-6,11H2;1H |
InChIキー |
RCYLKGXAMVKHJM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CC(C2)(CN)CO)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


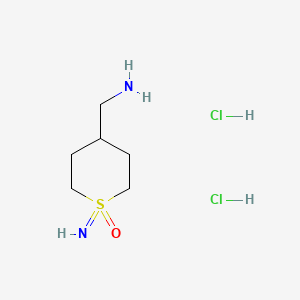
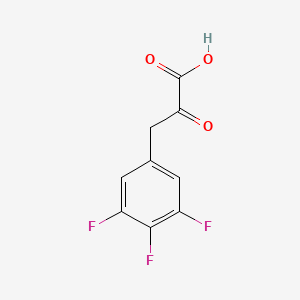
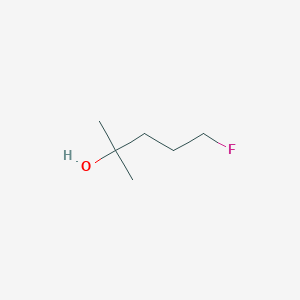

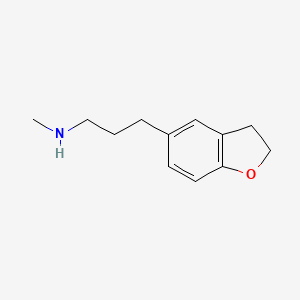
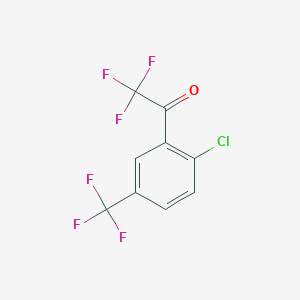
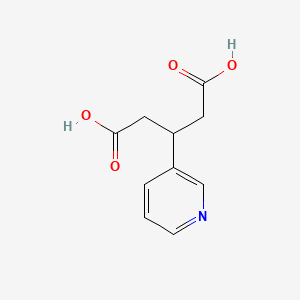

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
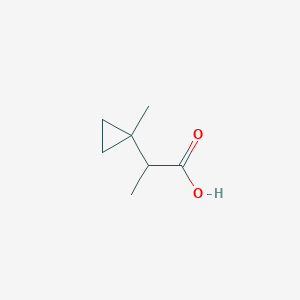
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
